molecular formula C14H11NOS3 B2595834 N-({[3,3'-bithiophene]-5-yl}methyl)thiophene-2-carboxamide CAS No. 2379996-73-1

N-({[3,3'-bithiophene]-5-yl}methyl)thiophene-2-carboxamide

Cat. No.: B2595834
CAS No.: 2379996-73-1
M. Wt: 305.43
InChI Key: ILCNKCQVMSSTDC-UHFFFAOYSA-N
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Description

N-({[3,3'-Bithiophene]-5-yl}methyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a bithiophene core linked via a methylene group to a thiophene-2-carboxamide moiety. Thiophene carboxamides are widely studied for their antibacterial, antifungal, and pharmacological properties due to their aromatic conjugation, hydrogen-bonding capacity, and tunable substituent effects .

Properties

IUPAC Name

N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS3/c16-14(13-2-1-4-18-13)15-7-12-6-11(9-19-12)10-3-5-17-8-10/h1-6,8-9H,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCNKCQVMSSTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thiophene rings undergo regioselective electrophilic substitution, particularly at the α-positions (C2 and C5). Key reactions include:

Reaction TypeConditionsProductsNotes
BrominationBr₂, FeCl₃, CH₂Cl₂, 0°CMono-/di-brominated derivativesBromination occurs preferentially on terminal thiophene rings.
NitrationHNO₃, H₂SO₄, 50°CNitro-substituted analogsLimited regioselectivity due to competing carboxamide deactivation.

The carboxamide group directs substitution to less sterically hindered positions, as confirmed by density functional theory (DFT) studies on analogous systems .

Oxidation and Polymerization

Oxidation of thiophene moieties enables conductive polymer formation:

  • Chemical Oxidation : FeCl₃ or ammonium persulfate in chloroform yields polythiophene derivatives with extended π-conjugation. Conductivity ranges from 10⁻³ to 10⁻² S/cm, depending on dopants.

  • Electrochemical Oxidation : Cyclic voltammetry in acetonitrile shows reversible oxidation peaks at +0.85 V (vs. Ag/AgCl), indicative of stable radical cation formation.

Polymer films exhibit bathochromic shifts in UV-vis spectra (λₘₐₓ ≈ 550 nm), confirming extended conjugation.

Cross-Coupling Reactions

The bithiophene core participates in transition-metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsApplications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, THFFunctionalization with aryl/heteroaryl groups.
Stille CouplingPd₂(dba)₃, AsPh₃Integration into π-extended oligomers for organic semiconductors.

Reaction yields vary between 60–85%, with steric hindrance from the methylene-carboxamide group occasionally limiting efficiency.

Nucleophilic Reactions at the Carboxamide Group

The carboxamide undergoes hydrolysis and aminolysis:

  • Hydrolysis : 6M HCl at 100°C cleaves the amide bond, yielding thiophene-2-carboxylic acid and a bithiophene-methylamine intermediate.

  • Aminolysis : Primary amines (e.g., benzylamine) in DMF at 120°C generate substituted amides, enabling structural diversification.

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, with mass loss attributed to:

  • Carboxamide group degradation (280–350°C).

  • Thiophene ring decomposition (>350°C).

Reaction Mechanisms and Kinetics

  • Electrophilic Substitution : Thiophene’s electron-rich nature facilitates attack by electrophiles, with rate-determining steps influenced by solvent polarity .

  • Oxidative Polymerization : Proceeds via radical cation intermediates, as evidenced by in-situ ESR spectroscopy.

Comparative Reactivity Table

Functional GroupReactivity TrendRationale
Thiophene ringsHighElectron-rich sulfur enhances electrophilic substitution.
CarboxamideModerateElectron-withdrawing effect reduces ring activation.
Methylene linkerLowSteric shielding limits accessibility.

This compound’s reactivity profile highlights its versatility in synthesizing advanced materials, though challenges remain in optimizing regioselectivity and yield for large-scale applications.

Scientific Research Applications

Organic Electronics

Organic Photovoltaics (OPVs)
The compound's unique electronic properties make it a candidate for use in organic photovoltaics. Bithiophene derivatives are known for their high charge mobility and stability, which are critical for efficient light absorption and energy conversion in solar cells. Research indicates that incorporating N-({[3,3'-bithiophene]-5-yl}methyl)thiophene-2-carboxamide into polymer blends can enhance the overall efficiency of OPVs by improving charge transport and reducing recombination losses.

Organic Light Emitting Diodes (OLEDs)
In OLED technology, this compound serves as an emissive layer due to its ability to emit light upon electrical excitation. The bithiophene structure allows for effective π–π stacking, which enhances photophysical properties such as fluorescence and phosphorescence. Studies have shown that devices incorporating this compound exhibit improved brightness and color purity compared to traditional materials.

Materials Science

Conductive Polymers
The incorporation of this compound into conductive polymers has been investigated for applications in sensors and flexible electronics. The compound's ability to form stable films with high conductivity facilitates its use in various electronic devices, including transistors and sensors.

Nanocomposites
Recent advancements have explored the use of this compound in nanocomposite materials. When combined with nanoparticles (e.g., silver or gold), it exhibits enhanced mechanical properties and conductivity. Such composites are promising for applications in smart coatings and advanced electronic devices.

Biochemical Applications

Drug Development
Research has highlighted the potential of this compound as a scaffold in drug development. Its structural features allow for modifications that can enhance biological activity against specific targets, such as cancer cells or bacteria. Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on certain cancer cell lines.

Fluorescent Probes
The compound's fluorescence properties make it suitable as a fluorescent probe in biological imaging. Its ability to selectively bind to biological molecules enables its application in tracking cellular processes or detecting specific biomolecules within complex environments.

Case Study 1: Organic Photovoltaics

A study published in Advanced Energy Materials demonstrated that incorporating this compound into a polymer blend resulted in a power conversion efficiency increase from 8% to 10%. This improvement was attributed to enhanced charge transport properties and reduced energy loss during exciton dissociation.

Case Study 2: Drug Development

In a recent investigation published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated that certain modifications led to up to a 50% reduction in cell viability at low concentrations, suggesting significant potential for further development as anticancer agents.

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxamide Derivatives

Key Observations :

  • Substituent Effects : Nitro groups (e.g., in ) improve antibacterial activity but reduce solubility, while pyridinylmethyl groups () facilitate hydrogen bonding, influencing crystal packing.
  • Synthetic Flexibility : Most analogs are synthesized via carbodiimide-mediated coupling (e.g., HATU in DMF), suggesting scalable routes for the target compound .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic and Conformational Data
Compound Name Dihedral Angles (Aromatic Rings) Hydrogen Bonding Motifs Crystal Packing Features
N-(2-Nitrophenyl)thiophene-2-carboxamide 8.50–13.53° (thiophene-nitrobenzene) Weak C–H⋯O/S interactions, S(6) ring motif Layered packing parallel to (010)
N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide 77.79° (thiophene-pyridine) N–H⋯N, C–H⋯O chains Inversion dimers with [010] chains
Target Compound (Inferred) Likely <30° (bithiophene-thiophene) Potential C–H⋯O/N interactions Enhanced π-stacking due to bithiophene

Key Observations :

  • Dihedral Angles : The bithiophene-thiophene linkage in the target compound may adopt a planar conformation (<30°), enhancing π-π stacking for improved solid-state stability.
  • Hydrogen Bonding : Unlike nitro-substituted analogs (), the target compound’s methylene linker may reduce classical hydrogen bonding, favoring weaker interactions (C–H⋯S/O).

SAR Insights :

  • Electron-Withdrawing Groups (EWGs) : Nitro groups () enhance antibacterial activity but may increase toxicity.
  • Hydrophobic Substituents : Thiazole-phenyl groups () improve membrane penetration, while bithiophene in the target compound could amplify lipid bilayer interaction.
  • Linker Flexibility : Methyl groups (e.g., ) balance solubility and target binding, whereas rigid linkers (e.g., bithiophene) may restrict conformational freedom.

Biological Activity

N-({[3,3'-bithiophene]-5-yl}methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and antituberculosis activities, supported by diverse research findings.

Chemical Structure and Synthesis

The compound features a bithiophene moiety linked to a thiophene-2-carboxamide structure. The synthesis typically involves the reaction of 3,3'-bithiophene derivatives with thiophene-2-carboxylic acid derivatives, employing various coupling methods such as Suzuki or Stille reactions to achieve the desired molecular architecture .

Antibacterial Activity

This compound has shown promising antibacterial properties. In vitro studies indicate that compounds with similar thiophene structures exhibit significant activity against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound 1E. faecalis40 µg/mL
Compound 2P. aeruginosa50 µg/mL
Compound 3S. typhi30 µg/mL

These findings suggest that the presence of the bithiophene unit enhances the antibacterial efficacy compared to simpler thiophene derivatives .

Anticancer Activity

Research has highlighted the anticancer potential of thiophene derivatives, including this compound. In cell viability assays against breast cancer cell lines (e.g., MCF-7), similar compounds have demonstrated significant cytotoxic effects:

CompoundCell LineIC50 Value (µM)
Compound AMCF-7225
Compound BMCF-7150

The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase, indicating a potential for developing these compounds as anticancer agents .

Antituberculosis Activity

The compound's structural characteristics suggest potential activity against Mycobacterium tuberculosis (Mtb). Studies have explored various thiophene derivatives for their ability to inhibit essential enzymes in the Mtb metabolic pathway. For example:

CompoundActivity Against MtbReference
Compound XHigh
Compound YModerate

These studies emphasize the importance of specific functional groups in enhancing antitubercular activity, with certain modifications leading to improved efficacy against resistant strains .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study evaluated a series of thiophene derivatives for their anticancer properties. The results indicated that those with bithiophene substitutions exhibited enhanced potency against MCF-7 cells compared to their mono-thiophene counterparts, suggesting structural complexity plays a crucial role in biological activity .
  • Antibacterial Efficacy Assessment : Another investigation focused on the antibacterial spectrum of thiophene derivatives. The study found that compounds similar to this compound showed significant inhibition zones against Gram-positive and Gram-negative bacteria, reinforcing their potential as lead compounds in antibiotic development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-({[3,3'-bithiophene]-5-yl}methyl)thiophene-2-carboxamide, and how can its purity be validated?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with thiophene derivatives. For example, Lawesson’s reagent can thionate carbonyl groups in γ-ketoamides, followed by cyclization to form the bithiophene core. Subsequent alkylation or amidation introduces the methyl-carboxamide group. Purity is validated via TLC (Rf comparison) and NMR spectroscopy. Key diagnostic signals include the methylene proton (CH₂) adjacent to the amide group (δ ~4.5–5.0 ppm) and aromatic protons of the bithiophene system (δ ~6.8–7.5 ppm). Confirmation of regiochemistry requires 2D NMR (e.g., NOESY) to resolve spatial proximity of substituents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments made?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons based on coupling patterns (e.g., thiophene protons show characteristic splitting due to sulfur’s electronegativity). The amide carbonyl (C=O) appears at δ ~165–170 ppm in ¹³C NMR.
  • IR Spectroscopy : Confirm the presence of amide (N–H stretch ~3300 cm⁻¹; C=O stretch ~1650 cm⁻¹) and thiophene (C–S stretches ~700–600 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating cleavage at the amide bond or bithiophene backbone .

Q. What are the solubility properties of this compound, and how do they influence reaction design?

  • Methodological Answer : The compound is lipophilic due to its bithiophene and amide moieties. Solubility is enhanced in polar aprotic solvents (e.g., DMF, DMSO) but limited in water. For reactions requiring aqueous conditions, micellar catalysis or phase-transfer agents (e.g., TBAB) may be employed. Solubility tests should precede kinetic studies to avoid precipitation artifacts .

Advanced Research Questions

Q. How do electronic effects dictate regioselectivity in electrophilic substitutions on the bithiophene backbone?

  • Methodological Answer : The electron-rich 3,3'-bithiophene system directs electrophiles to the most nucleophilic positions. For example, Vilsmeier-Haack formylation targets the 4-position adjacent to the N,N-dialkylamino group due to resonance donation, while lithiation (using n-BuLi) selectively deprotonates the 5´-position (δ ~7.05–7.11 ppm in ¹H NMR) due to sulfur’s inductive effects. Computational studies (DFT) can map electron density to predict reactivity .

Q. How can structural modifications to the carboxamide group modulate biological activity, such as kinase inhibition?

  • Methodological Answer : Substituting the carboxamide with electron-withdrawing groups (e.g., nitro, halogens) enhances binding to kinase ATP pockets by increasing dipole interactions. For example, analogs like BMS-354825 (a Src/Abl inhibitor) use pyrimidine-thiazole carboxamides for improved potency. Structure-activity relationship (SAR) studies require iterative synthesis, enzymatic assays (IC₅₀ determination), and molecular docking to validate binding modes .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data for this compound?

  • Methodological Answer : X-ray crystallography may reveal planar conformations stabilized by intramolecular H-bonds (e.g., N–H⋯S), while solution NMR shows dynamic flexibility. To reconcile discrepancies, variable-temperature NMR can assess rotational barriers about the amide bond. Additionally, compare computed (DFT) and experimental torsion angles to identify dominant conformers .

Q. How does this compound interact with biological targets like viral proteases, and what assays validate these interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to SARS-CoV-2 main protease (Mpro) via hydrogen bonds with Glu166 or hydrophobic interactions with the S2 pocket. In vitro validation uses fluorescence resonance energy transfer (FRET) assays with a synthetic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Dose-response curves (EC₅₀) and competitive inhibition studies confirm mechanism .

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